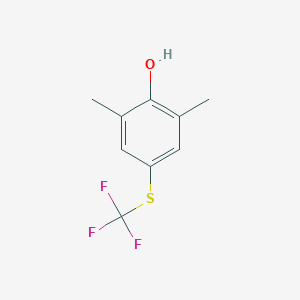

2,6-二甲基-4-(三氟甲基硫基)苯酚

描述

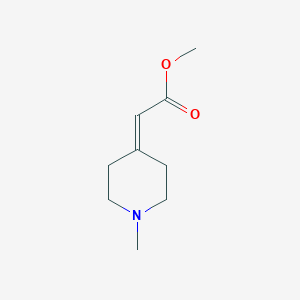

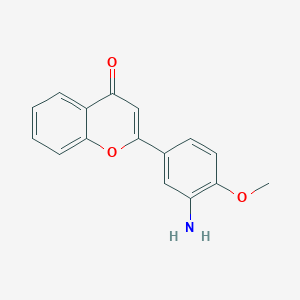

2,6-Dimethyl-4-(trifluoromethylthio)phenol is a compound that falls within the broader category of substituted phenols, which are aromatic compounds with various substituents that can significantly alter their chemical and physical properties. The specific structure of this compound suggests that it has both electron-donating methyl groups and an electron-withdrawing trifluoromethylthio group attached to the phenol ring. This unique combination of substituents can lead to interesting reactivity patterns and physical properties, which are explored in the studies provided .

Synthesis Analysis

The synthesis of substituted phenols, such as 2,6-Dimethyl-4-(trifluoromethylthio)phenol, can be achieved through electrophilic aromatic substitution reactions. One such method is the direct electrophilic trifluoromethylthiolation of phenols, which has been demonstrated using N-trifluoromethylsulfanyl aniline in the presence of BF3·Et2O or triflic acid as a promoter . This method is para-selective, meaning that the trifluoromethylthio group is introduced at the para position relative to the hydroxyl group when the ortho and para positions are unsubstituted. The synthesis is influenced by the presence of other substituents on the phenol ring, which can direct the incoming group to specific positions according to established effects such as the Mills-Nixon effect .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2,6-Dimethyl-4-(trifluoromethylthio)phenol, they do provide insights into the structural aspects of related compounds. For instance, the paper on 2,4,6-tris(trifluoromethyl)phenols describes the preparation and X-ray crystal structures of various phenoxides, which can give us an idea of how trifluoromethyl groups affect the geometry of the phenol ring . Similarly, the study on 2,4,6-tri(α,α-dimethyl-benzyl) phenol provides information on the intramolecular distances and bond distributions in the phenol ring, which can be somewhat analogous to the compound .

Chemical Reactions Analysis

The reactivity of substituted phenols can be quite diverse. For 2,6-Dimethyl-4-(trifluoromethylthio)phenol, the presence of the trifluoromethylthio group can lead to various chemical transformations. As demonstrated in one study, the compound can undergo further functionalization with reagents such as NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide, yielding bromo-, iodo-, nitro-, and benzyl-substituted products . These reactions can significantly alter the electronic properties of the molecule and open up pathways for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-(trifluoromethylthio)phenol would be influenced by the nature of its substituents. The electron-donating methyl groups and the electron-withdrawing trifluoromethylthio group would affect the compound's acidity, solubility, and reactivity. Although the papers do not provide specific data on the physical properties of this compound, the methodologies and reactions described suggest that it would have distinct solubility characteristics in organic solvents and could be susceptible to electrophilic aromatic substitution reactions due to the activating influence of the methyl groups .

科学研究应用

新型聚合物制造

- 李等(2014 年)的一项研究报道了具有三官能铵部分的新型聚(2,6-二甲基-1,4-苯撑氧)的合成,该聚合物在碱性阴离子交换膜中显示出高电导率和低溶胀,表明在燃料电池技术中具有潜在应用 (李等,2014 年)。

先进有机合成技术

- 徐等(2010 年)开发了一种通过铜(I)催化的串联转化合成 2-(苯硫基)苯酚(包括 2,6-二甲基-4-(三氟甲基硫基)苯酚)的方法,展示了有机合成方面的进展 (徐等,2010 年)。

化学功能化和药物合成

- 江上等(2015 年)探索了苯酚衍生物(包括 2,6-二甲基-4-(三氟甲基硫基)苯酚)的三氟甲基化,以用于合成医疗应用的抑制剂 (江上等,2015 年)。

气相热化学性质

- 米兰达等(2015 年)进行了一项密度泛函理论研究,以研究三取代苯酚(包括与 2,6-二甲基-4-(三氟甲基硫基)苯酚结构相似的化合物)的气相热化学性质,用于研究抗氧化剂 (米兰达等,2015 年)。

光谱和热学研究

- 科卡奥库特根等(2005 年)研究了源自类似化合物的染料的光谱和热学性质,该染料可在染色和着色技术中得到应用 (科卡奥库特根等,2005 年)。

环境分析和监测

- 李等(2009 年)开发了一种使用聚(甲基丙烯酸-共-乙二醇二甲基丙烯酸酯)整体微萃取的方法来测定水样中的酚类(包括 2,6-二甲基苯酚),表明其在环境监测中的用途 (李等,2009 年)。

安全和危害

未来方向

The introduction of a fluorine atom or a fluorine-containing substituent into an organic molecule often favorably modulates the compounds’ properties . Fluorinated organic molecules frequently possess enhanced stability, binding affinity, and biological activity in comparison with their non-fluorinated precursors . Therefore, the study and application of “2,6-Dimethyl-4-(trifluoromethylthio)phenol” and similar compounds could be a promising direction for future research.

属性

IUPAC Name |

2,6-dimethyl-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYSTCDWANUKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564175 | |

| Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-(trifluoromethylthio)phenol | |

CAS RN |

129644-69-5 | |

| Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

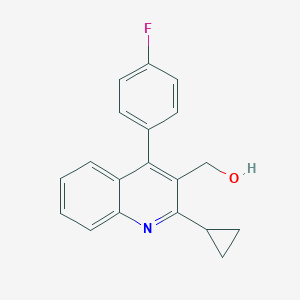

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

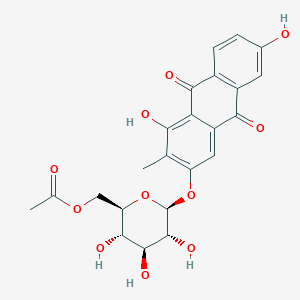

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)

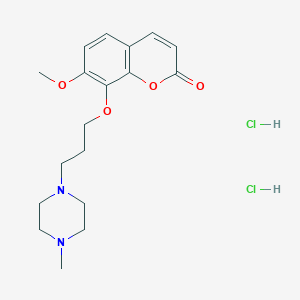

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)